molecular formula C15H13ClN2O2 B11789481 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B11789481
M. Wt: 288.73 g/mol
InChI Key: VNQPNOGKRDDEFV-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of 2,3-dimethoxyaniline with 5-chloro-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various halogenated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chlorine substituent.

    5-Chloro-1H-benzo[d]imidazole: Lacks the dimethoxyphenyl group.

    2-Phenyl-1H-benzo[d]imidazole: Lacks both the chlorine and dimethoxy groups.

Uniqueness

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine and dimethoxyphenyl groups. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

6-chloro-2-(2,3-dimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O2/c1-19-13-5-3-4-10(14(13)20-2)15-17-11-7-6-9(16)8-12(11)18-15/h3-8H,1-2H3,(H,17,18)

InChI Key

VNQPNOGKRDDEFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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